3-(3-chlorophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide
Description
3-(3-Chlorophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide is a propanamide derivative featuring a 3-chlorophenyl group and a benzyl moiety substituted with a thiophene ring at the 3-position. The 3-chlorophenyl group may enhance lipophilicity and binding affinity, while the thiophene-benzyl moiety could contribute to π-π stacking interactions in biological systems .
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[(2-thiophen-3-ylphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNOS/c21-18-6-3-4-15(12-18)8-9-20(23)22-13-16-5-1-2-7-19(16)17-10-11-24-14-17/h1-7,10-12,14H,8-9,13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBKJIHOKZKGJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCC2=CC(=CC=C2)Cl)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of a phenyl ring to introduce the 3-chlorophenyl group. This is followed by the formation of the thiophen-3-yl group through a thiophene synthesis reaction. The final step involves the coupling of these intermediates with a benzyl group and the formation of the propanamide backbone through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Synthetic Routes
The synthesis of 3-(3-chlorophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide typically involves several steps:
- Formation of Chlorophenyl Intermediate : The starting material, 3-chlorophenol, is prepared through chlorination of phenolic compounds.
- Introduction of Thiophene Ring : A coupling reaction introduces the thiophene moiety to the chlorophenyl intermediate.
- Amidation Reaction : The final step involves the amidation of the intermediate with a propanamide derivative under controlled conditions to yield the target compound.
Industrial Production Methods
In an industrial context, large-scale synthesis may utilize optimized reaction conditions to ensure high yield and purity. Techniques such as automated reactors and advanced purification methods like chromatography are commonly employed.
The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate effective activity against several strains:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.5 |
| Pseudomonas aeruginosa | 0.75 |
These results suggest that the compound may inhibit biofilm formation and exhibit bactericidal activity.
Anticancer Activity
The anticancer potential of this compound has been evaluated through in vitro studies. Notably, it has shown cytotoxic effects against various cancer cell lines:
- IC50 Value : Approximately 10 µM
- Mechanism : Induction of apoptosis through mitochondrial pathways.
This aligns with findings from similar compounds that have demonstrated IC50 values ranging from 5 to 20 µM against different cancer types.
Anti-inflammatory Activity
Compounds containing thiophene moieties have been documented for their anti-inflammatory effects. The hydroxyl groups in the structure may inhibit pro-inflammatory cytokines, contributing to reduced inflammation markers in preclinical models.
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Gram-positive and Gram-negative bacteria revealed its potential as an alternative antimicrobial agent, especially in treating infections resistant to conventional antibiotics.
- Cytotoxicity in Cancer Research : Investigations into its cytotoxic properties have shown that it effectively inhibits proliferation in non-small cell lung cancer cells, making it a candidate for further development in anticancer therapies.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Structural Analogues with Varied Aromatic/Substituent Groups
a) N-(Benzothiazole-2-yl)-3-(3-Chlorophenyl)Propanamide
- Key Differences : Replaces the thiophene-benzyl group with a benzothiazole ring.
- Synthesis : Similar propanamide derivatives are synthesized via coupling reactions, though yields and purity depend on substituent reactivity .
b) 3-Chloro-N-[3-(Propanamidophenyl)]-1-Benzothiophene-2-Carboxamide
- Key Differences : Contains a benzothiophene core instead of thiophene.
- Implications : Benzothiophene’s extended aromatic system may enhance hydrophobic interactions but reduce solubility compared to thiophene .
c) N-(3-Chlorophenyl)-3-(1H-1,2,4-Triazol-1-yl)Propanamide (Compound 8)
- Key Differences : Substitutes the thiophene-benzyl group with a triazole ring.
- Biological Data : Tested in SH-SY5Y neuronal cells, showing neuroprotective effects against 6-OHDA-induced toxicity. This suggests that triazole-containing analogs may have superior central nervous system (CNS) activity compared to thiophene derivatives .
b) Bioisosteric Replacements
Biological Activity
The compound 3-(3-chlorophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide is a synthetic organic molecule with potential biological activities. This article aims to explore its biological activity, including antiviral, anti-inflammatory, and anticancer properties, based on various research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula: C18H18ClN
- Molecular Weight: 293.80 g/mol
- Key Functional Groups:
- Chlorophenyl group
- Thiophene ring
- Amide bond
This structural arrangement may contribute to its diverse biological activities.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, compounds derived from the ML300 series demonstrated nanomolar activity against SARS-CoV-2, highlighting the potential of structurally related compounds in antiviral development .
Table 1: Antiviral Activity of Related Compounds
| Compound | IC50 (μM) against SARS-CoV-2 | Mechanism of Action |
|---|---|---|
| ML300 | 4.45 | Non-covalent binding to 3CL pro |
| CCF0058981 | Nanomolar | Inhibition of viral replication |
| This compound | TBD | TBD |
Anti-inflammatory Activity
Compounds containing thiophene rings have been recognized for their anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects. In vitro assays have shown that certain thiophene derivatives can significantly reduce COX activity, suggesting potential applications in treating inflammatory diseases .
Anticancer Activity
The amide functional group in this compound may also play a role in anticancer activity. Studies on similar compounds have shown that they can inhibit histone deacetylases (HDACs), which are involved in cancer progression. For example, azumamides demonstrated potent inhibition against HDAC1–3, with IC50 values ranging from 14 to 67 nM .
Table 2: Anticancer Activity of Related Compounds
| Compound | IC50 (nM) against HDACs | Target Enzyme |
|---|---|---|
| Azumamide C | 14 | HDAC1 |
| Azumamide E | 67 | HDAC2 |
| This compound | TBD | TBD |
Study on Antiviral Properties
A study focusing on the antiviral properties of thiophene-containing compounds found that they exhibited significant inhibition of viral replication in cell cultures infected with various viruses, including coronaviruses. This study emphasized the importance of structural modifications in enhancing biological activity and reducing cytotoxicity .
Study on Anti-inflammatory Effects
Another research highlighted the anti-inflammatory potential of thiophene derivatives through their ability to inhibit COX enzymes effectively. The study provided evidence that these compounds could serve as lead molecules for developing new anti-inflammatory drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
